molecular formula C10H11F3O3 B11877204 (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol CAS No. 61248-77-9

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Katalognummer: B11877204
CAS-Nummer: 61248-77-9
Molekulargewicht: 236.19 g/mol
InChI-Schlüssel: VLHNLWRHUSZUIU-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate epoxide or diol precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where 3-(trifluoromethyl)phenol is reacted with epichlorohydrin, followed by ring-opening with a suitable nucleophile to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while substitution reactions on the phenoxy ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: shares similarities with other trifluoromethyl-substituted phenoxy compounds, such as trifluoromethylphenol and trifluoromethylphenoxyacetic acid.

    Trifluoromethylphenol: Known for its use in the synthesis of agrochemicals and pharmaceuticals.

    Trifluoromethylphenoxyacetic acid: Utilized in herbicide formulations.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the presence of both a trifluoromethyl group and a diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

61248-77-9

Molekularformel

C10H11F3O3

Molekulargewicht

236.19 g/mol

IUPAC-Name

(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1

InChI-Schlüssel

VLHNLWRHUSZUIU-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.